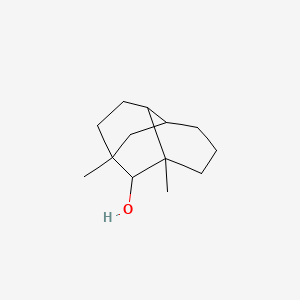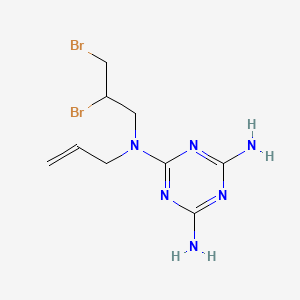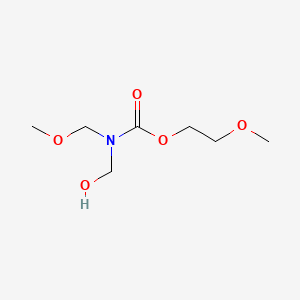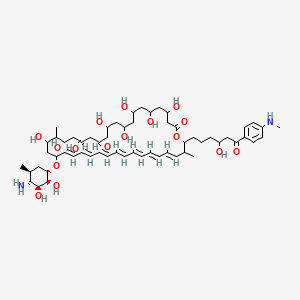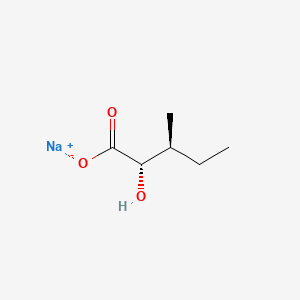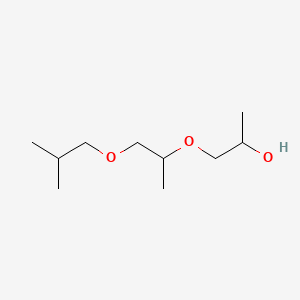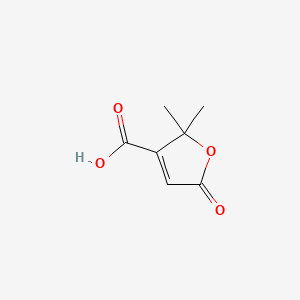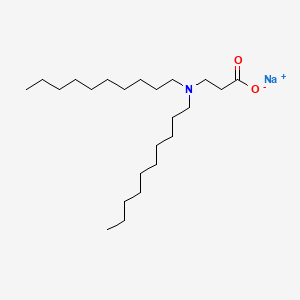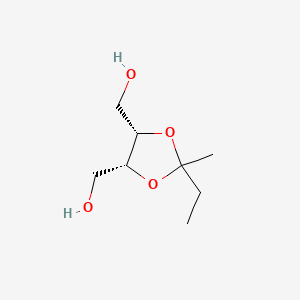
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered ring compounds containing two oxygen atoms at positions 1 and 3. This particular compound is characterized by its unique stereochemistry, with the (4S-trans) configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol typically involves the reaction of ethyl and methyl-substituted dioxolane precursors with appropriate reagents under controlled conditions. One common method involves the use of Lewis acid catalysis to facilitate the formation of the dioxolane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the process are selected to optimize the reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of dioxolane derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane ketones, while reduction can produce dioxolane alcohols.
Scientific Research Applications
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4S-trans)-2,2-Dimethyl-α,α,α′,α′-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanol
- (4S-trans)-2,2-Dimethyl-α,α,α′,α′-tetra(2-naphthyl)-1,3-dioxolane-4,5-dimethanol
Uniqueness
Compared to similar compounds, (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
94134-59-5 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
[(4S,5R)-2-ethyl-5-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C8H16O4/c1-3-8(2)11-6(4-9)7(5-10)12-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7+,8? |
InChI Key |
JIZFDENKQQMMQA-DHBOJHSNSA-N |
Isomeric SMILES |
CCC1(O[C@@H]([C@@H](O1)CO)CO)C |
Canonical SMILES |
CCC1(OC(C(O1)CO)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


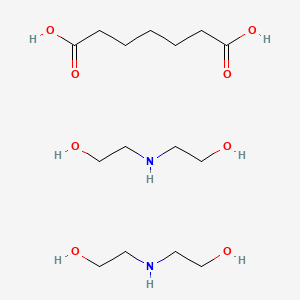

![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

